molecular formula C10H12N2O2S B13168268 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13168268
M. Wt: 224.28 g/mol
InChI Key: ITKPYLZNHUZVRM-UHFFFAOYSA-N
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Description

5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with a unique molecular structure that includes a thiophene ring substituted with a piperazine derivative. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 2-thiophenecarbaldehyde with a piperazine derivative. One common method includes the reaction of 2-thiophenecarbaldehyde with N1,N1-diethylethane-1,2-diamine in a solvent such as dichloromethane (CH2Cl2) at room temperature for 48 hours . The reaction progress can be monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol.

    Substitution: 5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene or 5-(3-Methyl-5-oxopiperazin-1-yl)-2-nitrothiophene.

Scientific Research Applications

5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carboxylic acid: An oxidized form of the compound with similar structural features.

    5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-methanol: A reduced form of the compound with an alcohol group instead of an aldehyde.

    5-(3-Methyl-5-oxopiperazin-1-yl)-2-bromothiophene: A halogenated derivative with a bromine atom on the thiophene ring.

Uniqueness

5-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-(3-methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c1-7-4-12(5-9(14)11-7)10-3-2-8(6-13)15-10/h2-3,6-7H,4-5H2,1H3,(H,11,14)

InChI Key

ITKPYLZNHUZVRM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(=O)N1)C2=CC=C(S2)C=O

Origin of Product

United States

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